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Compound of Interest

Compound Name:
2-Bromo-4-

(trifluoromethyl)benzaldehyde

Cat. No.: B1274176 Get Quote

2-Bromo-4-(trifluoromethyl)benzaldehyde is a substituted aromatic aldehyde that serves as

a versatile building block in organic synthesis. Its unique trifluoromethyl and bromo

functionalities make it a valuable precursor for creating complex molecular architectures,

particularly in the pharmaceutical and materials science sectors.[1] The Chemical Abstracts

Service (CAS) has assigned the number 85118-24-7 to this compound.[2][3][4][5]

The strategic placement of a bromine atom and a potent electron-withdrawing trifluoromethyl

group on the benzaldehyde scaffold imparts distinct reactivity and desirable characteristics for

drug design.[6][7] The trifluoromethyl group, in particular, is known to enhance metabolic

stability, binding affinity, and lipophilicity in drug candidates, making this intermediate highly

relevant in medicinal chemistry.[8][9]

Table 1: Physicochemical Properties of 2-Bromo-4-(trifluoromethyl)benzaldehyde
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Property Value Source(s)

CAS Number 85118-24-7 [2][3][4][5]

IUPAC Name
2-bromo-4-

(trifluoromethyl)benzaldehyde
[3]

Molecular Formula C₈H₄BrF₃O [2][3][5]

Molecular Weight 253.02 g/mol [2][3][5][10]

Physical Form
Pale-yellow to yellow-brown

solid or liquid
[4]

Boiling Point 230°C at 760 mmHg

Purity Typically ≥95% [4]

Storage
Inert atmosphere, Refrigerator

(2-8°C)
[4]

SMILES
C1=CC(=C(C=C1C(F)

(F)F)Br)C=O
[3][11]

InChIKey
CUKSTNNYAHZPRM-

UHFFFAOYSA-N
[3]

Synthesis and Mechanistic Considerations
While multiple synthetic routes to substituted benzaldehydes exist, a common and effective

strategy for compounds like 2-Bromo-4-(trifluoromethyl)benzaldehyde involves the selective

oxidation of the corresponding benzyl alcohol. This method is often preferred due to the

availability of starting materials and the generally high yields achieved under mild conditions.

A representative synthesis involves the oxidation of (2-Bromo-4-

(trifluoromethyl)phenyl)methanol using an oxidizing agent such as manganese dioxide (MnO₂).

This is a heterogeneous reaction where the MnO₂ acts as a mild and selective oxidant for

converting primary alcohols to aldehydes without over-oxidizing to a carboxylic acid.

Causality in Experimental Choices:
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Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively

solubilizes the starting alcohol, but not the MnO₂ oxidant, facilitating an easy work-up via

filtration.

Oxidant: Manganese dioxide is a chemoselective reagent that reliably oxidizes allylic and

benzylic alcohols. Its solid nature allows for simple removal from the reaction mixture by

filtration, which is a significant advantage for purification.

Reaction Conditions: The reaction is typically run at room temperature, which is mild enough

to prevent side reactions and decomposition of the product.
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Synthetic Workflow
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Caption: Synthetic workflow for 2-Bromo-4-(trifluoromethyl)benzaldehyde.
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Experimental Protocol: Synthesis via Oxidation
This protocol is adapted from a standard procedure for the oxidation of benzyl alcohols.[12]

Preparation: To a solution of (2-bromo-4-(trifluoromethyl)phenyl)methanol (1 equivalent) in

dichloromethane (DCM), add activated manganese dioxide (5-10 equivalents).

Reaction: Stir the resulting suspension vigorously at room temperature. The progress of the

reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-

24 hours.

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the

manganese dioxide and any manganese salts. Wash the filter cake thoroughly with

additional DCM to ensure complete recovery of the product.

Purification: Combine the filtrates and concentrate the solvent under reduced pressure using

a rotary evaporator. The resulting crude product can be further purified by column

chromatography on silica gel if necessary to yield the pure 2-Bromo-4-
(trifluoromethyl)benzaldehyde.

Reactivity, Mechanistic Pathways, and Applications
The synthetic utility of 2-Bromo-4-(trifluoromethyl)benzaldehyde stems from its three distinct

reactive sites, which can be addressed with high selectivity.
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Key Reactive Sites and Transformations

2-Bromo-4-(trifluoromethyl)benzaldehyde
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Caption: Reactivity map of 2-Bromo-4-(trifluoromethyl)benzaldehyde.

The Aldehyde Group: The carbonyl carbon is highly electrophilic, a characteristic that is

significantly enhanced by the strong electron-withdrawing effect of the trifluoromethyl group.

[6][13] This makes it an excellent substrate for a wide range of nucleophilic addition

reactions, including Wittig reactions to form alkenes, reductive aminations to synthesize

amines, and additions of organometallic reagents like Grignards.[14]

The Bromo Group: The bromine atom is a versatile handle for palladium-catalyzed cross-

coupling reactions.[8][15] This allows for the formation of carbon-carbon bonds (e.g., Suzuki

and Heck couplings) or carbon-nitrogen bonds (e.g., Buchwald-Hartwig amination), enabling

the construction of complex biaryl systems or the introduction of nitrogen-containing

functional groups.

The Trifluoromethyl Group: While not a reaction site itself, the -CF₃ group is a critical

modulator of the molecule's properties. Its inclusion is a well-established strategy in drug

design to block metabolic oxidation, increase binding affinity through favorable interactions,

and tune pharmacokinetic profiles.[7][16] A significant number of FDA-approved drugs

contain this moiety, highlighting its importance.[9]
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Application in Drug Discovery: A Building Block for
PROTACs and APIs
This compound is listed as a "Protein Degrader Building Block," indicating its utility in the

synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional

molecules that induce the degradation of specific target proteins and represent a cutting-edge

therapeutic modality. The distinct reactive handles on 2-Bromo-4-
(trifluoromethyl)benzaldehyde allow for its sequential functionalization to link a target-binding

ligand to an E3 ligase-binding ligand, the core structure of a PROTAC.

Exemplary Protocol: Reductive Amination
This protocol demonstrates the conversion of the aldehyde to an amine, a common

transformation in pharmaceutical synthesis.[8]

Imine Formation: Dissolve 2-Bromo-4-(trifluoromethyl)benzaldehyde (1 equivalent) and a

primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol or

dichloroethane. Add a mild acid catalyst, like acetic acid (a few drops), if necessary. Stir the

mixture at room temperature for 1-4 hours to form the corresponding imine or iminium ion.

Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium

borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-

wise. STAB is often preferred as it is milder and can be used in a one-pot procedure.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until

completion (monitored by TLC).

Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution

of ammonium chloride (NH₄Cl). Extract the product into an organic solvent (e.g., ethyl

acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be

purified by column chromatography.

Safety, Handling, and Storage
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Proper handling of 2-Bromo-4-(trifluoromethyl)benzaldehyde is crucial to ensure laboratory

safety. It is classified as a warning-level hazard, being harmful if swallowed and causing skin,

eye, and respiratory irritation.[4][17]

Table 2: GHS Safety Information

Hazard Information Details Source(s)

Signal Word Warning [4]

Pictogram GHS07 (Exclamation Mark) [4]

Hazard Statements

H302: Harmful if

swallowedH315: Causes skin

irritationH319: Causes serious

eye irritationH335: May cause

respiratory irritation

[4][17]

Precautionary Statements

P261: Avoid breathing

dust/fumes/gas/mist/vapors/spr

ayP280: Wear protective

gloves/protective clothing/eye

protection/face

protectionP305+P351+P338:

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing.

[4][17][18][19]

Handling and Storage Recommendations:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[18][20] Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

safety glasses with side-shields or goggles.[18]
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Handling: Avoid all personal contact, including inhalation.[17] Wash hands and any exposed

skin thoroughly after handling.[18]

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[17]

Keep the container tightly closed and store under an inert atmosphere (e.g., argon or

nitrogen) to prevent degradation.[20]

Spectroscopic Characterization
While a comprehensive public database of spectra for this specific compound is limited, the

expected spectroscopic features can be predicted based on its structure.

¹H NMR: The spectrum would show signals in the aromatic region (approx. 7.5-8.2 ppm)

corresponding to the three protons on the benzene ring, likely exhibiting complex splitting

patterns due to bromine and trifluoromethyl group coupling. A distinct singlet for the aldehyde

proton (-CHO) would be observed further downfield (approx. 9.9-10.2 ppm).

¹³C NMR: The spectrum would display eight distinct carbon signals. The aldehyde carbonyl

carbon would appear significantly downfield (approx. 188-192 ppm). The carbon attached to

the trifluoromethyl group would appear as a quartet due to C-F coupling.

¹⁹F NMR: A sharp singlet would be expected for the three equivalent fluorine atoms of the

trifluoromethyl group.

IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the

aldehyde at approximately 1700-1715 cm⁻¹ and C-F stretching bands in the 1100-1350 cm⁻¹

region.

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern

for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and

⁸¹Br in roughly a 1:1 ratio).

This guide provides a foundational and practical overview of 2-Bromo-4-
(trifluoromethyl)benzaldehyde, equipping researchers with the necessary knowledge for its

effective and safe utilization in pioneering chemical synthesis and drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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